
2-Hexanone, 3-ethenyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 3-ethenyl-3-methyl- is an organic compound with the molecular formula C9H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 3-ethenyl-3-methyl- typically involves the reaction of 3-methyl-3-vinyl-1-butanol with an oxidizing agent. One common method is the oxidation of the alcohol using chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of 2-Hexanone, 3-ethenyl-3-methyl- can be achieved through catalytic oxidation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the oxidation of the corresponding alcohol. The reaction is conducted in large-scale reactors with precise control over reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexanone, 3-ethenyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alkenes.
Applications De Recherche Scientifique
2-Hexanone, 3-ethenyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Hexanone, 3-ethenyl-3-methyl- involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in various fields of research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexanone: A simple ketone with a similar structure but lacking the vinyl and methyl groups.
3-Methyl-2-hexanone: Similar to 2-Hexanone, 3-ethenyl-3-methyl- but without the vinyl group.
3-Vinyl-2-hexanone: Similar to 2-Hexanone, 3-ethenyl-3-methyl- but without the methyl group.
Uniqueness
2-Hexanone, 3-ethenyl-3-methyl- is unique due to the presence of both the vinyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-ethenyl-3-methylhexan-2-one |
InChI |
InChI=1S/C9H16O/c1-5-7-9(4,6-2)8(3)10/h6H,2,5,7H2,1,3-4H3 |
Clé InChI |
OJWHHZPLGDKUSM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C=C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



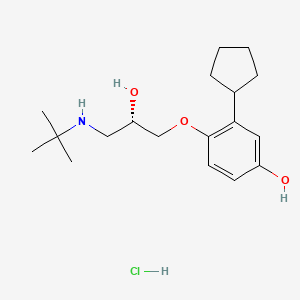
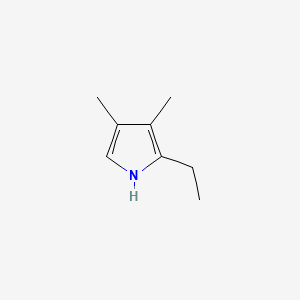
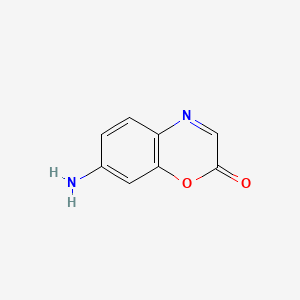



![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)


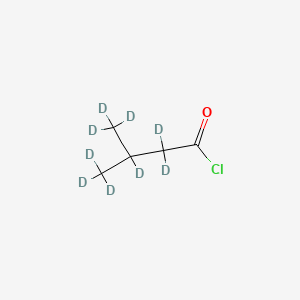
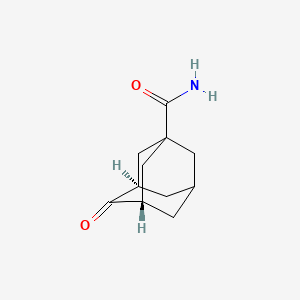
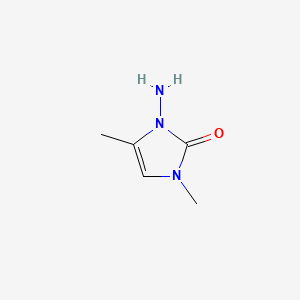
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
